molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamide CAS No. 4371-23-7

[1,1'-Biphenyl]-4-sulfonamide

Cat. No.: B1609449
CAS No.: 4371-23-7
M. Wt: 233.29 g/mol
InChI Key: JVFCCRJSBNUDDU-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

[1,1'-Biphenyl]-4-sulfonamide derivatives have been explored for their role in biocatalysis to aid drug metabolism. A study demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiding in drug metabolite analysis and characterization (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibitors

Sulfonamides, including [1,1'-Biphenyl]-4-sulfonamides, are investigated as potent and selective inhibitors of human carbonic anhydrase isozymes. These compounds have been shown to have higher efficacy compared to reference compounds in inhibiting carbonic anhydrase, offering potential for therapeutic applications (La Regina et al., 2015).

Sulfonamide Drug Synthesis and Potential

Sulfonamide drugs, synthesized using various chemical reactions, show potential in antibacterial applications. Studies indicate that these drugs exhibit effective antibacterial properties against specific bacterial strains, and their cytotoxicity is within acceptable ranges for human use (Hussain et al., 2022).

Cross-Coupling in Drug Discovery

This compound scaffolds have been utilized in rhodium-catalyzed oxidative C–H/C–H cross-coupling. This methodology allows the creation of ortho-sulfonamido bi(hetero)aryls, contributing to the development of privileged structures in drug discovery (Ran et al., 2018).

Endothelin Receptor Antagonists

Biphenylsulfonamides, including derivatives of this compound, have been investigated as endothelin receptor antagonists. These compounds show promising potential in the treatment of conditions like congestive heart failure (Murugesan et al., 2000).

Tautomeric Behavior in Pharmaceuticals

The tautomeric behavior of sulfonamide derivatives, including those related to this compound, has been studied for its relevance in pharmaceutical and biological activities. These studies contribute to understanding molecular conformations crucial for drug efficacy (Erturk et al., 2016).

Synthesis of Sulfonamides

Innovative methods for synthesizing sulfonamides, such as those based on this compound, have been developed. These methodologies aim for higher yields, room temperature reactions, and application in biological contexts (van den Boom & Zuilhof, 2023).

Mechanism of Action

Target of Action

The primary target of [1,1’-Biphenyl]-4-sulfonamide is the Programmed Death-1 (PD-1) receptor . PD-1 is a protein on the surface of cells that has a significant role in suppressing the immune system’s response, preventing it from attacking the body’s own cells .

Mode of Action

[1,1’-Biphenyl]-4-sulfonamide interacts with its target, the PD-1 receptor, by inhibiting the interaction between PD-1 and its ligand, PD-L1 . This interaction normally suppresses T-cell activity, which is a crucial part of the immune response . By blocking this interaction, [1,1’-Biphenyl]-4-sulfonamide can potentially enhance the immune system’s ability to attack cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-4-sulfonamide are primarily related to the immune response. By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to attack cancer cells . .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall effectiveness

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-4-sulfonamide’s action are primarily related to its potential ability to enhance the immune system’s response to cancer cells . By blocking the PD-1/PD-L1 interaction, the compound may enable T-cells to more effectively attack cancer cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its target . Understanding these factors is crucial for optimizing the use of [1,1’-Biphenyl]-4-sulfonamide in a therapeutic context.

Properties

IUPAC Name

4-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCCRJSBNUDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407544
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-23-7
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.2.3 4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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Synthesis routes and methods II

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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Yield
90.6%

Synthesis routes and methods III

Procedure details

Using preparation method 2, 4-bromobenzenesulfonamide (472 mg, 2 mmol) was reacted with phenylboronic acid (268 mg, 2.2 mmol). Purification by washing with hot toluene followed by filtration gave 4-phenylbenzenesulfonamide as an off-white crystalline solid (264 mg, 55%). NMR 1H (ppm, CDCl3): 7.87 (d, J3=8.6 Hz, 2H), 7.83 (d, J3=8.7 Hz, 2H), 7.70 (d, J3=7.2 Hz, 2H), 7.48 (t, J3=7.3 Hz), 7.40 (t, J3=7.1 Hz, 1H).
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472 mg
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268 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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